2-Phenyl-2H-benzotriazol-5-ylamine

Beschreibung

BenchChem offers high-quality 2-Phenyl-2H-benzotriazol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2H-benzotriazol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

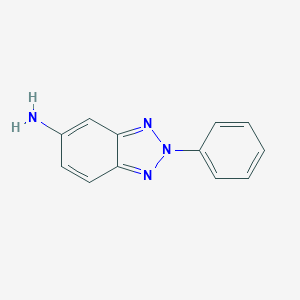

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOQXFRLZIIVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352208 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21819-66-9 | |

| Record name | 2-Phenyl-2H-benzotriazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physico-chemical Properties of 2-Phenyl-2H-benzotriazol-5-ylamine

This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 2-Phenyl-2H-benzotriazol-5-ylamine (CAS No: 21819-66-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the molecule's characteristics and outlines methodologies for its analysis. Given the limited publicly available experimental data for this specific compound, this guide also draws upon data from structurally related benzotriazole derivatives to provide a robust framework for its study and application.

Introduction: The Benzotriazole Scaffold in Research and Development

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a wide array of applications, including roles as corrosion inhibitors, UV stabilizers, and, significantly, as versatile scaffolds in medicinal chemistry.[1] The fused benzene and triazole ring system provides a unique electronic and structural foundation for the design of novel therapeutic agents. Derivatives of benzotriazole have been investigated for their potential as anticancer, antiviral, antibacterial, and antifungal agents.[2] The subject of this guide, 2-Phenyl-2H-benzotriazol-5-ylamine, combines the benzotriazole core with a phenyl group at the 2-position of the triazole ring and an amine group at the 5-position of the benzene ring. This specific substitution pattern is anticipated to confer distinct properties relevant to its potential applications, particularly in the realm of drug discovery where the amino group can serve as a key pharmacophoric feature or a handle for further chemical modification.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. Understanding these core properties is the first step in any rational drug design and development process.

Chemical Structure

The chemical structure of 2-Phenyl-2H-benzotriazol-5-ylamine is depicted below. The numbering of the benzotriazole ring system follows established conventions.

Sources

2-Phenyl-2H-benzotriazol-5-ylamine CAS number and molecular structure

An In-Depth Technical Guide to 2-Phenyl-2H-benzotriazol-5-ylamine

Executive Summary: This document provides a comprehensive technical overview of 2-Phenyl-2H-benzotriazol-5-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzotriazole scaffold, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide details its chemical identity, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, potential applications, and essential safety protocols. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

2-Phenyl-2H-benzotriazol-5-ylamine is a distinct organic compound characterized by a fused benzotriazole ring system. A phenyl group is attached at the N2 position of the triazole ring, and an amine functional group is substituted at the C5 position of the benzene ring. This unique arrangement of functional groups imparts specific chemical reactivity and potential for further derivatization.

Core Identifiers:

-

Chemical Name: 2-Phenyl-2H-benzotriazol-5-ylamine

-

Molecular Formula: C₁₂H₁₀N₄[1]

Molecular Structure

The molecular architecture is foundational to its chemical behavior. The phenyl group at the N2 position is a key feature, distinguishing it from the N1-substituted isomer. The amine group at the C5 position serves as a primary site for further chemical modifications, making it a versatile intermediate.

Caption: 2D Molecular Structure of 2-Phenyl-2H-benzotriazol-5-ylamine.

Physicochemical Data

The physical properties of a compound are critical for its handling, storage, and application in experimental settings. The following table summarizes the known properties of 2-Phenyl-2H-benzotriazol-5-ylamine.

| Property | Value | Source(s) |

| Appearance | Pale brown to brown solid/powder | [4] |

| Purity | ≥97% (Typical commercial grade) | [3] |

| Storage Temp. | 2-8°C, protect from light | [4] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 2-Phenyl-2H-benzotriazol-5-ylamine is not detailed in the provided search results, a logical and efficient pathway can be proposed based on well-established methods for synthesizing benzotriazole derivatives.[5] The most common and direct approach involves the diazotization of an appropriately substituted o-phenylenediamine followed by intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis would logically begin with 4-amino-2-nitroaniline . This starting material contains the necessary arrangement of amine and nitro groups that, upon reduction and diazotization, can form the benzotriazole ring.

Step 1: Phenylation of the Primary Amine The more nucleophilic amine group at position 1 (para to the nitro group) can be selectively reacted with a phenylating agent (e.g., iodobenzene) under palladium catalysis (Buchwald-Hartwig amination). This step is crucial for introducing the phenyl group that will ultimately reside at the N2 position of the triazole ring. The choice of a palladium catalyst and appropriate ligand is critical for achieving high yield and selectivity.

Step 2: Reduction of the Nitro Group The nitro group of the resulting N-phenylated intermediate is reduced to a primary amine. Standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), are effective. This creates the required o-phenylenediamine scaffold.

Step 3: Diazotization and Cyclization The final step involves the formation of the triazole ring. The newly formed o-phenylenediamine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium like acetic acid.[6] One of the amine groups is converted to a diazonium salt, which then undergoes spontaneous intramolecular cyclization by attacking the other amine group, yielding the stable 2-Phenyl-2H-benzotriazol-5-ylamine product.

Caption: Proposed workflow for the synthesis of 2-Phenyl-2H-benzotriazol-5-ylamine.

Applications in Research and Drug Development

The benzotriazole moiety is a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[6][7] Derivatives have been developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[5][8]

3.1. Intermediate for Bioactive Molecules: The primary value of 2-Phenyl-2H-benzotriazol-5-ylamine lies in its role as a versatile chemical intermediate. The amine group at the C5 position provides a reactive handle for a variety of chemical transformations, including:

-

Amide and Sulfonamide Formation: Acylation or sulfonylation to generate libraries of derivatives for structure-activity relationship (SAR) studies.

-

Alkylation and Arylation: Introducing diverse substituents to modulate properties like solubility, lipophilicity, and target binding.

-

Diazotization: Conversion to a diazonium salt, which can be subsequently transformed into a wide range of other functional groups (e.g., -OH, -CN, halogens).

Recent research highlights the potential of benzotriazole-substituted compounds as potent anticancer agents, with some derivatives acting as tubulin polymerization inhibitors that arrest the cell cycle.[9] The development of novel benzotriazole-based antivirals, particularly against RNA viruses like Coxsackievirus B5, is also an active area of investigation.[10]

3.2. Potential in Materials Science: The broader class of 2-(2-hydroxyphenyl)-2H-benzotriazoles is well-known for its application as UV absorbers and stabilizers in polymers and coatings.[11] These compounds protect materials from photodegradation by absorbing harmful UV radiation and dissipating the energy through harmless thermal processes. While 2-Phenyl-2H-benzotriazol-5-ylamine lacks the critical ortho-hydroxyl group required for this mechanism, it could serve as a precursor for synthesizing novel UV absorbers by modifying the amine group.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Phenyl-2H-benzotriazol-5-ylamine is not available in the search results, data from related benzotriazole compounds can be used to establish prudent safety protocols. Benzotriazole derivatives can be harmful if swallowed, cause skin or eye irritation, and may be toxic to aquatic life.[12]

Recommended Safety Protocols

| Precaution Category | Recommended Actions |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12] For fine powders, a dust mask or respirator may be necessary. |

| Handling | Avoid breathing dust.[12] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from light and incompatible materials. Recommended storage is at 2-8°C.[4] |

| First Aid | If Swallowed: Rinse mouth and seek medical advice. If on Skin: Wash with plenty of soap and water.[13] If in Eyes: Rinse cautiously with water for several minutes. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment. |

Conclusion

2-Phenyl-2H-benzotriazol-5-ylamine is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its defined chemical structure, featuring a reactive amine group on the robust benzotriazole scaffold, makes it an ideal starting point for the synthesis of complex molecules with tailored biological or physical properties. Adherence to rigorous safety protocols is essential when handling this compound. Future research leveraging this intermediate is poised to contribute to the development of novel therapeutics and advanced functional materials.

References

-

ChemBK. (2024). 2H-1,2,3-BENZOTRIAZOL-5-AMINE, 2-PHENYL-. [Link]

-

Chemsrc. (2025). 2-PHENYL-2H-BENZOTRIAZOL-5-YLAMINE | CAS#:21819-66-9. [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2-Phenyl-2H-benzotriazol-5-ylamine - CAS:21819-66-9. [Link]

-

Safety data sheet. (2024). according to Regulation (EC) No 1907/2006, Article 31. [Link]

- Google Patents. US7655805B2 - Method for synthesizing benzotriazole.

-

CPAchem. (2024). Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

PubChem. 2H-Benzotriazole, 2-phenyl-. [Link]

-

PrepChem.com. Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. [Link]

-

PubMed. (2022). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. [Link]

-

ResearchGate. (1990). Synthesis of 2-(2-hydroxyphenyl)-2H-benzotriazole monomers and studies of the surface photostabilization of the related copolymers. [Link]

-

GSC Online Press. Review on synthetic study of benzotriazole. [Link]

-

JOCPR. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

-

Tiflex. SAFETY DATA SHEET. [Link]

-

Diva-portal.org. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

-

EPA. Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

-

NIH. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

-

Wikipedia. 2-(2-Hydroxyphenyl)-2H-benzotriazoles. [Link]

-

ResearchGate. (2018). Recent Development of Benzotriazole-based Medicinal Drugs. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

SciRP.org. (2021). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-PHENYL-2H-BENZOTRIAZOL-5-YLAMINE | CAS#:21819-66-9 | Chemsrc [chemsrc.com]

- 3. 2-Phenyl-2H-benzotriazol-5-ylamine - CAS:21819-66-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. 2-フェニル-2H-ベンゾトリアゾール-5-イルアミン | 21819-66-9 [m.chemicalbook.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. tiflex.com [tiflex.com]

Spectroscopic data (NMR, IR, UV-Vis) of 2-Phenyl-2H-benzotriazol-5-ylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-2H-benzotriazol-5-ylamine

Introduction

2-Phenyl-2H-benzotriazol-5-ylamine is a heterocyclic aromatic amine belonging to the benzotriazole class of compounds. Molecules in this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as UV absorbers and corrosion inhibitors.[1][2] The precise substitution pattern, particularly the placement of the phenyl group on the triazole ring (N-2 position) and the amine group on the benzo ring (C-5 position), is critical to its function and properties.

Accurate structural elucidation and purity assessment are paramount for any application, especially in drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a powerful, non-destructive suite of tools for this purpose. Each technique probes different aspects of the molecule's structure, and together they provide a comprehensive chemical fingerprint.

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Phenyl-2H-benzotriazol-5-ylamine. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related benzotriazole derivatives to present a robust, predictive analysis.[1][3] The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting the spectra of 2-Phenyl-2H-benzotriazol-5-ylamine lies in understanding its constituent parts: the benzotriazole core, the N-phenyl substituent, and the C-5 amino group. The electronic interplay between these groups dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Molecular Structure of 2-Phenyl-2H-benzotriazol-5-ylamine

Caption: Molecular structure of 2-Phenyl-2H-benzotriazol-5-ylamine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenyl-2H-benzotriazol-5-ylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aromatic amines as it can help in observing the exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 200-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will show distinct signals for the protons on the benzotriazole ring system and the N-phenyl ring. The electron-donating amino group (-NH₂) will cause a significant upfield shift (to lower ppm) for the protons on the benzo portion of the molecule.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-4 | ~6.8 - 7.0 | d | J ≈ 8.5 | Ortho to the strong electron-donating -NH₂ group, expected to be highly shielded. |

| H-6 | ~7.2 - 7.4 | dd | J ≈ 8.5, 2.0 | Meta to -NH₂ and ortho to a nitrogen, experiencing mixed effects. |

| H-7 | ~7.6 - 7.8 | d | J ≈ 2.0 | Para to -NH₂, least shielded proton on the benzo ring. |

| Phenyl H (ortho) | ~7.8 - 8.0 | m | - | Deshielded by proximity to the triazole ring. |

| Phenyl H (meta, para) | ~7.4 - 7.6 | m | - | Typical aromatic region for a monosubstituted benzene ring.[4] |

| -NH₂ | ~5.0 - 6.0 | br s | - | Broad, exchangeable signal. Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

| Carbon(s) | Predicted δ (ppm) | Justification |

| C-5 (ipso-NH₂) | ~145 - 150 | Strongly deshielded by the directly attached nitrogen of the amino group. |

| C-4, C-6 | ~110 - 125 | Shielded by the electron-donating effect of the amino group. |

| C-7 | ~115 - 128 | Aromatic carbon in a typical range. |

| C-3a, C-7a (bridgehead) | ~130 - 145 | Part of the fused ring system, typically in this region for benzotriazoles. |

| Phenyl C (ipso-N) | ~138 - 142 | Deshielded by the attached nitrogen atom. |

| Phenyl C (ortho, meta, para) | ~120 - 130 | Standard range for aromatic carbons in a phenyl ring.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key bonds, such as N-H, C-H, C=N, and C=C.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum will be characterized by strong absorptions corresponding to the amine and the aromatic systems.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | Characteristic doublet for a primary amine (-NH₂).[5] |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for sp² C-H bonds in the phenyl and benzo rings. |

| 1650 - 1580 | N-H bend (scissoring) & Aromatic C=C stretch | Strong | Overlapping region for the amine deformation and ring stretching modes. |

| 1625 - 1590 | N=N stretch | Medium | Characteristic of the triazole ring system. |

| 1500 - 1400 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected from the two aromatic rings. |

| 1350 - 1250 | C-N stretch (aromatic amine) | Strong | Strong absorption due to the bond between the benzo ring and the amino group. |

| 850 - 750 | C-H out-of-plane bend | Strong | Bending patterns are diagnostic of the substitution on the aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. 2-Phenyl-2H-benzotriazol-5-ylamine possesses an extensive conjugated system, which is expected to result in strong UV absorption.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or chloroform.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 500 nm. Use a cuvette containing the pure solvent as the reference.

Predicted UV-Vis Spectral Data

Benzotriazole derivatives are well-known UV absorbers.[6][7] The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated system.

| Parameter | Predicted Value | Justification |

| λ_max 1 | ~280 - 310 nm | Corresponds to π → π* transitions within the benzotriazole system. |

| λ_max 2 | ~330 - 360 nm | A longer wavelength absorption resulting from the extended conjugation between the phenyl ring, the benzotriazole core, and the electron-donating amino group. This band is likely to be intense.[8] |

The presence of the amino group is expected to cause a bathochromic (red) shift of the absorption maxima compared to an unsubstituted 2-phenyl-2H-benzotriazole.

Integrated Workflow for Structural Verification

Confirming the identity of 2-Phenyl-2H-benzotriazol-5-ylamine requires a synergistic approach, using each spectroscopic technique to validate the others.

Spectroscopic Characterization Workflow

Caption: Workflow for the integrated spectroscopic analysis of the target molecule.

Conclusion

The combination of NMR, IR, and UV-Vis spectroscopy provides a definitive method for the structural characterization of 2-Phenyl-2H-benzotriazol-5-ylamine. While this guide presents predicted data based on established principles and analysis of related structures, experimental verification remains the gold standard. By following the outlined protocols and using the predicted spectral data as a reference, researchers can confidently identify and assess the purity of this compound, ensuring its suitability for downstream applications in research and development.

References

- Spectral analysis and docking of new benzotriazole deriv

- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2024). PMC - NIH.

- Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. (2021). Journal of Multidisciplinary Engineering Science and Technology (JMEST).

- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applic

- Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018).

-

2H-Benzotriazole, 2-phenyl-. PubChem. Retrieved from [Link].

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

- Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021). Scirp.org.

-

Infrared spectrum of the benzotriazole powder. ResearchGate. Retrieved from [Link].

-

2-phenyl-2H-benzotriazole - Optional[15N NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link].

- 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. (2010). PMC - NIH.

- Method for synthesizing benzotriazole. Google Patents.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (2021).

-

Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Retrieved from [Link].

-

2-(2-Hydroxyphenyl)-2H-benzotriazoles. Wikipedia. Retrieved from [Link].

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. Retrieved from [Link].

- NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.

- Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. (2021). Research and Reviews: Journal of Chemistry.

-

2-[4-(Aminomethyl)phenyl]benzotriazol-5-amine. PubChem. Retrieved from [Link].

-

Benzoic acid, 2-hydroxy-, phenylmethyl ester. NIST WebBook. Retrieved from [Link].

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2022). MDPI.

Sources

- 1. Spectral analysis and docking of new benzotriazole derivatives. [wisdomlib.org]

- 2. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals [article.sapub.org]

- 4. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

The Solubility Profile of 2-Phenyl-2H-benzotriazol-5-ylamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Phenyl-2H-benzotriazol-5-ylamine, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a comprehensive theoretical framework for predicting its solubility in common organic solvents. Furthermore, a detailed, step-by-step experimental protocol is provided to enable researchers to accurately determine its solubility in their own laboratory settings. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility behavior of this compound for process optimization, formulation development, and analytical method design.

Introduction to 2-Phenyl-2H-benzotriazol-5-ylamine

2-Phenyl-2H-benzotriazol-5-ylamine is a heterocyclic organic compound featuring a benzotriazole core. The benzotriazole moiety, a fused benzene and triazole ring system, is a prominent structural motif in a wide array of functional molecules, including pharmaceuticals, corrosion inhibitors, and UV stabilizers[1][2][3]. The presence of a phenyl group at the 2-position and an amine group at the 5-position of the benzotriazole ring system imparts a unique combination of structural features that dictate its physicochemical properties, most notably its solubility.

Understanding the solubility of 2-Phenyl-2H-benzotriazol-5-ylamine is critical for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it governs the choice of reaction solvents, purification methods, and overall process efficiency. This guide will delve into the factors influencing its solubility and provide a robust methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The overall polarity of a molecule is a composite of its structural features, including the presence of polar and non-polar functional groups and the overall molecular architecture.

2.1. Structural Analysis of 2-Phenyl-2H-benzotriazol-5-ylamine

To predict the solubility of 2-Phenyl-2H-benzotriazol-5-ylamine, we must first analyze its molecular structure:

-

Benzotriazole Core: The fused aromatic ring system is inherently non-polar and hydrophobic.[5]

-

Phenyl Group: The phenyl substituent further contributes to the non-polar character of the molecule.

-

Amine Group (-NH₂): The primary amine group is a polar functional group capable of forming hydrogen bonds. This group is expected to enhance solubility in polar solvents.[6]

The interplay between the large non-polar backbone and the polar amine group suggests that 2-Phenyl-2H-benzotriazol-5-ylamine will exhibit moderate polarity.

2.2. Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the general solubility behavior of 2-Phenyl-2H-benzotriazol-5-ylamine in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine group of the solute can interact favorably with these solvents through hydrogen bonding, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles and can accept hydrogen bonds. They are likely to be effective solvents for 2-Phenyl-2H-benzotriazol-5-ylamine due to dipole-dipole interactions and hydrogen bonding with the amine group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area of the benzotriazole and phenyl rings suggests some solubility in these solvents. However, the presence of the polar amine group may limit high solubility.

It is important to note that these are qualitative predictions. For quantitative data, experimental determination is essential.

Experimental Determination of Solubility

The following protocol provides a reliable method for determining the solubility of 2-Phenyl-2H-benzotriazol-5-ylamine in a given solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[4]

3.1. Materials and Equipment

-

2-Phenyl-2H-benzotriazol-5-ylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The experimental workflow for determining the solubility is outlined below:

Sources

- 1. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. youtube.com [youtube.com]

- 5. currentopinion.be [currentopinion.be]

- 6. CAS 89852-83-5: 2-Methyl-2H-benzotriazol-5-amine [cymitquimica.com]

Thermal stability and decomposition of 2-Phenyl-2H-benzotriazol-5-ylamine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Phenyl-2H-benzotriazol-5-ylamine

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-Phenyl-2H-benzotriazol-5-ylamine. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with actionable experimental protocols. We will explore the methodologies for characterizing the thermal behavior of this molecule, interpret the resulting data, and propose a logical decomposition pathway.

Introduction: The Significance of 2-Phenyl-2H-benzotriazol-5-ylamine

2-Phenyl-2H-benzotriazol-5-ylamine belongs to the benzotriazole class of heterocyclic compounds. Benzotriazole derivatives are widely utilized in various industrial and pharmaceutical applications, serving as UV stabilizers, corrosion inhibitors, and versatile synthetic intermediates in medicinal chemistry.[1][2] The presence of the phenyl group at the 2-position of the triazole ring and the amine group on the benzo moiety creates a unique electronic and structural profile, making its stability a critical parameter for safe handling, storage, and application.

Understanding the thermal stability of a compound like 2-Phenyl-2H-benzotriazol-5-ylamine is paramount. For pharmaceutical applications, it dictates shelf-life, formulation strategies, and manufacturing process limits. In materials science, it defines the operational temperature range and potential degradation hazards. The energetic nature of the triazole ring means that decomposition can be highly exothermic, posing a significant safety risk if not properly characterized.[3]

Core Principles of Thermal Analysis

To rigorously evaluate the thermal stability of a compound, we employ a suite of thermoanalytical techniques. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose and the extent of mass loss associated with that decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It identifies thermal events such as melting (endothermic), crystallization (exothermic), and decomposition (can be endo- or exothermic), quantifying the enthalpy changes associated with them. For benzotriazoles, decomposition is typically a highly exothermic event.[4]

Experimental Workflow for Thermal Characterization

The logical flow for assessing the thermal properties of 2-Phenyl-2H-benzotriazol-5-ylamine is a multi-step process that ensures comprehensive data collection for both stability assessment and hazard analysis.

Caption: Experimental workflow for thermal stability assessment.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss profile.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated using certified reference materials (e.g., indium, calcium oxalate).

-

Sample Preparation: Place 3-5 mg of finely ground 2-Phenyl-2H-benzotriazol-5-ylamine into an alumina or platinum crucible. An accurate mass measurement is critical.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions, ensuring that the observed mass loss is due to thermal decomposition alone.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time for an initial screen.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary mass loss step.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the onset and energy of decomposition.

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard. The melting point of indium (156.6 °C) and its enthalpy of fusion (28.45 J/g) are well-defined standards.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum pan. Crimp the pan with a vented lid. The vent is essential to allow any gaseous decomposition products to escape, preventing a dangerous pressure buildup within the pan.

-

Atmosphere Selection: Maintain a nitrogen purge of 20-50 mL/min through the DSC cell.

-

Temperature Program:

-

Equilibrate at 30 °C for 3 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting).

-

Identify exothermic peaks (decomposition).

-

Determine the onset temperature and peak temperature for each event.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp).

-

Interpreting Thermal Data: A Representative Profile

While specific experimental data for 2-Phenyl-2H-benzotriazol-5-ylamine is not publicly available, we can construct a representative data profile based on the known behavior of similar benzotriazole derivatives.[5][6]

| Parameter | Technique | Typical Value | Significance |

| Melting Point (T_m) | DSC | 150 - 190 °C | An endothermic event indicating the solid-to-liquid phase transition. A sharp peak suggests high purity. |

| Onset Decomposition (T_onset) | TGA / DSC | 220 - 260 °C | The temperature at which significant decomposition begins. This is a critical parameter for defining the maximum safe processing temperature. |

| Peak Decomposition (T_peak) | TGA (DTG) / DSC | 250 - 290 °C | The temperature at which the rate of decomposition is at its maximum. |

| Mass Loss (Δm) | TGA | ~20-30% (initial step) | Corresponds to the loss of a specific molecular fragment. For benzotriazoles, the initial major loss is often the extrusion of N₂ (molecular weight ~28 g/mol ). |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | > 500 J/g | A large exothermic value indicates a high-energy decomposition, which is a significant safety hazard. Benzotriazole decompositions are known to be highly energetic.[3] |

Proposed Decomposition Pathway

The thermal decomposition of benzotriazoles typically proceeds via the elimination of a molecule of dinitrogen (N₂), a thermodynamically very stable product.[3] This initial step is highly exothermic and forms a reactive diradical intermediate. For 2-Phenyl-2H-benzotriazol-5-ylamine, the subsequent steps would involve rearrangements and fragmentations of this intermediate.

Caption: Proposed thermal decomposition pathway.

Mechanism Elucidation:

-

Nitrogen Extrusion: Upon heating, the weakest bonds in the triazole ring rupture, leading to the concerted or stepwise elimination of a molecule of N₂. This is the primary and most energetic step.

-

Diradical Formation: The loss of N₂ generates a highly reactive phenylnitrene-like diradical intermediate.

-

Rearrangement and Fragmentation: This intermediate can undergo several subsequent reactions, including intramolecular cyclization to form carbazole-type structures, or fragmentation into smaller radical species. The presence of the phenyl and amino groups will influence the stability of these intermediates and the distribution of final products.

-

Char Formation: At elevated temperatures, the organic fragments will continue to degrade, ultimately forming a stable carbonaceous char, which is often observed as the final residue in TGA experiments.

Safety, Handling, and Conclusion

The thermal analysis of 2-Phenyl-2H-benzotriazol-5-ylamine indicates that while it is stable at ambient temperatures, it undergoes a highly energetic, exothermic decomposition at elevated temperatures.

Key Safety Recommendations:

-

Avoid High Temperatures: Do not heat the material above its determined onset of decomposition (~220-260 °C) in any process.

-

Use Small Quantities: All thermal analyses should be performed on milligram-scale quantities to minimize the risk associated with a rapid exothermic event.

-

Ensure Venting: Never heat the compound in a sealed or poorly ventilated container. The rapid evolution of nitrogen gas can lead to a dangerous pressure buildup.

References

-

Kos, I., Weitner, T., & Pevec, A. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 145-154. [Link]

-

ResearchGate. (n.d.). TGA and DSC profiles of 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). [Link]

-

ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole. [Link]

-

Al-Hourani, B. J., & Al-Qirem, F. A. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 6(4), 2841-2847. [Link]

-

ResearchGate. (n.d.). DSC thermograms of: a) 1-( N -benzyloxycarbamoyl) benzotriazole ( 1 ). [Link]

-

Sadeghi, M., & Askarizadeh, E. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Polymer Degradation and Stability, 93(1), 147-154. [Link]

-

Chemsrc. (n.d.). 2-PHENYL-2H-BENZOTRIAZOL-5-YLAMINE. [Link]

-

Iannazzo, D., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Frontiers in Microbiology, 8, 193. [Link]

-

Li, W. T., et al. (2009). 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

-

S. Lima, A. C. M. O., Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2022). Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8(2), 187-193. [Link]

-

Monbaliu, J. C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal analysis of N-carbamoyl benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Determination of Quantum Yield and Fluorescence Lifetime of 2-Phenyl-2H-benzotriazol-5-ylamine

This technical guide provides a comprehensive framework for the experimental determination of the fluorescence quantum yield and lifetime of 2-Phenyl-2H-benzotriazol-5-ylamine. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, detailed experimental protocols, and data analysis methodologies required to accurately characterize the photophysical properties of this and related benzotriazole derivatives. The procedures described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Significance of Photophysical Characterization

2-Phenyl-2H-benzotriazol-5-ylamine belongs to the benzotriazole class of heterocyclic compounds. Derivatives of this scaffold have garnered significant interest due to their diverse applications, including roles as UV absorbers, fluorescent probes, and pharmacologically active agents.[1][2] The efficiency of these molecules in such applications is intrinsically linked to their photophysical properties, primarily their fluorescence quantum yield (Φf) and fluorescence lifetime (τf).

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3][4] A high quantum yield is often a desirable characteristic for fluorescent probes and markers. The fluorescence lifetime represents the average time a molecule remains in its excited state before returning to the ground state.[5] This parameter is sensitive to the molecular environment and can provide insights into quenching mechanisms and molecular interactions.

A thorough characterization of these parameters is crucial for:

-

Fundamental Understanding: Elucidating the relationship between molecular structure and photophysical behavior.

-

Application-Oriented Development: Optimizing molecular design for specific applications such as high-sensitivity bioimaging or robust materials science.

-

Quality Control: Establishing benchmarks for the synthesis and purification of fluorescent compounds.

This guide will detail a systematic approach to reliably measure the quantum yield and fluorescence lifetime of 2-Phenyl-2H-benzotriazol-5-ylamine.

Theoretical Framework

Before delving into experimental procedures, it is essential to understand the principles governing fluorescence. Upon absorption of a photon, a molecule is promoted to an excited electronic state. It can then return to the ground state through several pathways:

-

Radiative Decay (Fluorescence): Emission of a photon.

-

Non-Radiative Decay:

-

Internal Conversion: De-excitation to a lower electronic state of the same multiplicity without photon emission.

-

Intersystem Crossing: Transition to a triplet state.

-

Vibrational Relaxation: Loss of energy as heat.

-

The interplay of these processes determines the quantum yield and lifetime of a fluorophore.

Quantum Yield (Φf)

The quantum yield is mathematically expressed as:

Φf = kf / (kf + knr)

where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways.

Direct measurement of absolute quantum yields requires specialized instrumentation such as an integrating sphere.[6] A more common and accessible approach is the relative quantum yield determination , where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield.[7]

Fluorescence Lifetime (τf)

The fluorescence lifetime is the reciprocal of the sum of the rate constants for all decay processes:

τf = 1 / (kf + knr)

The relationship between quantum yield and lifetime is given by:

Φf = kf * τf

Fluorescence lifetime is typically measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC).

Experimental Workflow for Characterization

The following sections provide a step-by-step guide for the comprehensive photophysical characterization of 2-Phenyl-2H-benzotriazol-5-ylamine.

Materials and Instrumentation

-

Sample: 2-Phenyl-2H-benzotriazol-5-ylamine (CAS: 21819-66-9)[8][9]

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent can significantly impact photophysical properties.

-

Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a blue-emitting compound, common standards include quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or coumarin 1 in ethanol (Φf = 0.73).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Steady-State Fluorometer

-

Time-Resolved Fluorometer (e.g., TCSPC system)

-

Quartz cuvettes (1 cm path length)

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for quantum yield and fluorescence lifetime determination.

Protocol for Relative Quantum Yield Determination

-

Solution Preparation:

-

Prepare a stock solution of 2-Phenyl-2H-benzotriazol-5-ylamine in the chosen spectroscopic grade solvent.

-

Prepare a series of dilutions of the sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

UV-Vis Absorbance Measurements:

-

Record the absorbance spectra of all sample and standard solutions using a UV-Vis spectrophotometer.

-

Note the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Emission Measurements:

-

Using a fluorometer, record the fluorescence emission spectra of the sample and standard solutions.

-

It is crucial that the excitation wavelength is the same for both the sample and the standard.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

The relative quantum yield (Φf_sample) is calculated using the following equation[7]:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

where:

-

Φf is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

_sample and _std refer to the sample and the standard, respectively.

-

-

To improve accuracy, plot the integrated fluorescence intensity versus absorbance for the series of dilutions of both the sample and the standard. The slope of these plots can then be used in the calculation, which is known as the comparative method.[7]

-

Protocol for Fluorescence Lifetime Measurement

-

Instrumentation Setup (TCSPC):

-

Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a wavelength that can efficiently excite the sample.

-

The detector should be a high-speed single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

-

Collect an instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute suspension of silica nanoparticles).

-

-

Fluorescence Decay Measurement:

-

Measure the fluorescence decay of the 2-Phenyl-2H-benzotriazol-5-ylamine solution at the wavelength of maximum emission.

-

Collect photons until a sufficient number of counts are in the peak channel to ensure good statistical accuracy.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to one or more exponential decay functions.

-

The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

The fitting will yield the fluorescence lifetime(s) (τf) of the sample.

-

Data Presentation

All quantitative data should be summarized in a clear and organized manner.

Table 1: Photophysical Properties of 2-Phenyl-2H-benzotriazol-5-ylamine

| Parameter | Value | Standard | Solvent | Excitation Wavelength (nm) |

| Absorption Max (λabs) | TBD | - | e.g., Ethanol | - |

| Emission Max (λem) | TBD | - | e.g., Ethanol | TBD |

| Stokes Shift (nm) | TBD | - | e.g., Ethanol | - |

| Quantum Yield (Φf) | TBD | e.g., Quinine Sulfate | e.g., Ethanol | TBD |

| Fluorescence Lifetime (τf) (ns) | TBD | - | e.g., Ethanol | TBD |

TBD: To be determined experimentally.

Mechanistic Insights and Interpretation

The experimentally determined values for quantum yield and lifetime provide valuable insights into the photophysics of 2-Phenyl-2H-benzotriazol-5-ylamine.

Jablonski Diagram

Caption: Jablonski diagram illustrating the photophysical processes.

A low quantum yield would suggest that non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant. The presence of an amino group on the benzotriazole core could potentially lead to excited-state proton transfer or twisted intramolecular charge transfer (TICT) states, which are known to be efficient non-radiative decay channels in some systems.

The fluorescence lifetime measurement can further elucidate these processes. A multi-exponential decay may indicate the presence of different conformers or excited-state species.

Conclusion and Future Directions

This guide provides a robust methodology for the determination of the quantum yield and fluorescence lifetime of 2-Phenyl-2H-benzotriazol-5-ylamine. Accurate characterization of these fundamental photophysical parameters is the first step towards understanding its potential in various scientific and technological fields.

Future studies could explore:

-

Solvatochromism: Investigating the effect of solvent polarity on the photophysical properties.

-

pH Dependence: Characterizing the fluorescence behavior at different pH values, particularly given the presence of the amino group.

-

Theoretical Calculations: Employing computational chemistry to model the electronic transitions and predict the photophysical properties, which can then be correlated with experimental data.

By following the protocols outlined in this guide, researchers can obtain reliable and reproducible data, paving the way for the rational design and application of novel benzotriazole-based functional molecules.

References

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(3), 366-375.

- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.

- Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232-1242.

-

Chemsrc. (n.d.). 2-PHENYL-2H-BENZOTRIAZOL-5-YLAMINE. Retrieved from [Link]

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Resch-Genger, U., Rurack, K., & De Schryver, F. (2008). Standardization and quality assurance in fluorescence measurements I: Techniques. Springer Series on Fluorescence, 5.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 960810, 2-(4-isopropylphenyl)-2H-benzo[d][3][5][7]triazol-5-amine. Retrieved from [Link]

- Valeur, B. (2001).

- Birks, J. B. (1970).

- O'Connor, D. V., & Phillips, D. (1984). Time-correlated single photon counting. Academic Press.

- Maradiya, H. R. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-376.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OPG [opg.optica.org]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 8. 2-PHENYL-2H-BENZOTRIAZOL-5-YLAMINE | CAS#:21819-66-9 | Chemsrc [chemsrc.com]

- 9. 2-Phenyl-2H-benzotriazol-5-ylamine - CAS:21819-66-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted 2-Phenyl-2H-benzotriazol-5-ylamines

Abstract

The 2-phenyl-2H-benzotriazole framework represents a privileged heterocyclic scaffold in modern chemistry, demonstrating remarkable versatility across medicinal chemistry and materials science. The introduction of a 5-amino group provides a critical anchor for a diverse array of substitutions, enabling the fine-tuning of the molecule's physicochemical and biological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and potential applications of substituted 2-phenyl-2H-benzotriazol-5-ylamines. We will delve into their promise as anticancer agents, kinase inhibitors, and antimicrobial compounds, as well as their utility as fluorescent probes and materials for organic light-emitting diodes (OLEDs). This guide is designed to be a practical resource, offering not only a comprehensive overview of the field but also detailed experimental protocols and insights into structure-activity relationships (SAR) to facilitate further research and development.

The Core Structure: Synthesis and Characterization

The synthetic accessibility of the 2-phenyl-2H-benzotriazole core is a key factor in its widespread investigation. The most common and efficient method for the synthesis of the parent benzotriazole structure involves the diazotization of o-phenylenediamine.[1] Subsequent modifications can then be performed to introduce the desired substitutions.

General Synthesis of Substituted 2-Phenyl-2H-benzotriazol-5-ylamines

A robust and adaptable synthetic route is paramount for exploring the chemical space of this scaffold. The following multi-step synthesis protocol provides a reliable method for obtaining a variety of substituted 2-phenyl-2H-benzotriazol-5-ylamines.

Experimental Protocol: Synthesis of a Substituted 2-Phenyl-2H-benzotriazol-5-ylamine

Step 1: Synthesis of 2-(2'-Hydroxyphenyl)-2H-benzotriazole Intermediate

This step involves the reductive cyclization of an o-nitrophenylazohydroxyphenyl precursor.[2][3][4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the o-nitrophenylazohydroxyphenyl compound in a suitable nonpolar solvent (e.g., toluene).

-

Addition of Reagents: Add an aqueous solution of a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., a quaternary ammonium salt).

-

First Reduction: While stirring vigorously, add hydrazine hydrate dropwise to the mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Second Reduction: After completion of the first reduction, add water to the reaction mixture, followed by the portion-wise addition of zinc powder and the slow addition of sulfuric acid.[2] This step facilitates the final cyclization to the benzotriazole ring.

-

Work-up and Purification: Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Introduction of the 5-Amino Group

-

Nitration: The purified 2-(2'-hydroxyphenyl)-2H-benzotriazole is subjected to nitration at the 5-position of the benzotriazole ring using a standard nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures.

-

Reduction: The resulting 5-nitro derivative is then reduced to the corresponding 5-amino compound. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

-

Purification: The 2-phenyl-2H-benzotriazol-5-ylamine is purified by column chromatography or recrystallization.

Step 3: N-Substitution on the 5-Amino Group

The versatile 5-amino group serves as a handle for introducing a wide range of substituents via standard amine chemistry.

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides.

-

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides in the presence of a base.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of N-alkylated derivatives.

Characterization:

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Melting Point (m.p.): As an indicator of purity.

Applications in Medicinal Chemistry

The 2-phenyl-2H-benzotriazol-5-ylamine scaffold has emerged as a promising platform for the development of novel therapeutic agents due to its ability to interact with various biological targets.[6][7]

Anticancer Agents

A significant body of research highlights the potential of benzotriazole derivatives as potent anticancer agents.[7][8][9] Their mechanisms of action are diverse and often involve the disruption of key cellular processes in cancer cells.

2.1.1. Tubulin Polymerization Inhibition

One of the well-established anticancer mechanisms for this class of compounds is the inhibition of tubulin polymerization.[8][10] By binding to tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is adapted from established fluorescence-based assays.[11]

-

Reagent Preparation:

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin protein (porcine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.

-

GTP Stock Solution: Prepare a 10 mM stock solution of guanosine triphosphate (GTP) in buffer.

-

Fluorescent Reporter: Use a fluorescent dye that preferentially binds to polymerized microtubules (e.g., DAPI).

-

Test Compounds: Prepare stock solutions of the substituted 2-phenyl-2H-benzotriazol-5-ylamines in DMSO.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).

-

Prepare the reaction mixture on ice, containing tubulin, GTP (final concentration 1 mM), and the fluorescent reporter.

-

Initiate the polymerization by adding the reaction mixture to the wells of the 96-well plate.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

Determine the rate of polymerization from the slope of the linear phase of the curve.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of benzotriazole-substituted quinazolines has been investigated, with some derivatives showing potent activity against various cancer cell lines.[8][10] For instance, the compound ARV-2 displayed IC₅₀ values of 3.16 µM, 5.31 µM, and 10.6 µM against MCF-7, HeLa, and HT-29 cell lines, respectively.[8] This suggests that the substitution pattern on both the phenyl and benzotriazole rings plays a crucial role in determining the anticancer potency.

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| ARV-2 | Benzotriazole-substituted 2-phenylquinazoline | MCF-7 (Breast) | 3.16 | [8] |

| HeLa (Cervical) | 5.31 | [8] | ||

| HT-29 (Colon) | 10.6 | [8] | ||

| HK-10 | Imidazo[2,1-b]thiazole chalcone derivative | MDA-MB-231 (Breast) | 0.81 | [7] |

2.1.2. Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Substituted benzotriazoles have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[6][12]

Experimental Protocol: Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Reagents: Kinase enzyme, substrate peptide, ATP, and a detection reagent that produces a luminescent signal proportional to the ATP concentration.

-

Procedure:

-

In a white 96-well plate, add the test compounds at various concentrations.

-

Add the kinase and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: A decrease in luminescence indicates kinase activity (ATP consumption). The IC₅₀ value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.

Structure-Activity Relationship (SAR) Insights:

The N2 substitution on the benzotriazole ring appears to be a favorable strategy for developing potent kinase inhibitors.[6] Furthermore, the introduction of substituted pyrimidines at the C-position of the benzotriazole scaffold has yielded multikinase inhibitors with nanomolar IC₅₀ values against various cancer cell lines.[6]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Benzotriazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][13]

Mechanism of Action:

The antimicrobial mechanism of benzotriazole derivatives is believed to involve the disruption of bacterial cell membranes, leading to cell lysis and death.[7] The lipophilic nature of the benzotriazole core facilitates its interaction with the lipid bilayer of the cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

-

Preparation:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the target microorganism.

-

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzotriazole-substituted quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 | [7] |

| 5-Arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Bacillus subtilis | - | [8] |

| Salmonella typhimurium | - | [8] |

Applications in Materials Science

The unique photophysical properties of the 2-phenyl-2H-benzotriazole scaffold make it an attractive building block for advanced materials.

Fluorescent Probes

The introduction of electron-donating and electron-withdrawing groups onto the 2-phenyl-2H-benzotriazol-5-ylamine core can lead to compounds with interesting fluorescent properties. These molecules can serve as sensitive probes for detecting specific analytes or for cellular imaging.[5][14]

Photophysical Properties:

The fluorescence quantum yield (ΦF) and Stokes shift are key parameters for evaluating the performance of a fluorescent probe. The quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is desirable to minimize self-quenching.

| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | Reference |

| Alkenyl-fused benzotriazole-derived α-amino acids | Methanol | 320 | - | - | - | [5] |

| Aryl-conjugated benzotriazoles | Methanol | - | 384-454 | - | Strong | [15] |

| Amino-functionalized 2-phenyl-2H-benzotriazole dyes | CHCl₃ | - | Dual emission | - | Weak | [6] |

| Acetamido-functionalized 2-phenyl-2H-benzotriazole dyes | CHCl₃ | - | Unimodal | - | Stronger than amino-functionalized | [6] |

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the benzotriazole core, combined with its tunable electronic properties, makes it a suitable component for emissive and charge-transporting layers in OLEDs.[10][16]

Device Performance:

The performance of an OLED is characterized by its external quantum efficiency (EQE), luminance, and Commission Internationale de l'Eclairage (CIE) coordinates, which define the color of the emitted light.

| Emitter Type | Host Material | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |

| Ir(TBT)₂(acac) | BpSAB (blue emitter) | - | - | (0.33, 0.30) | [17] |

| Ir(TBT)₂(acac) with BUBD-1 and Ir(ppy)₃ | - | - | 13715 | - | [17] |

| Ph-BPA-BPI | - | 4.56 | - | (0.15, 0.08) | [18] |

| Py-BPA-BPI | - | 5.64 | - | (0.17, 0.29) | [18] |

Future Perspectives

The substituted 2-phenyl-2H-benzotriazol-5-ylamine scaffold holds immense potential for further exploration and development. Future research should focus on:

-

Expanding the Chemical Diversity: The synthesis of novel derivatives with a wider range of substitutions will be crucial for uncovering new biological activities and material properties.

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action of these compounds will enable more rational drug design.

-

In Vivo Studies: Promising candidates identified in in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.

-

Advanced Material Applications: The exploration of these compounds in other areas of materials science, such as organic photovoltaics and sensors, could lead to exciting new technologies.

Conclusion

Substituted 2-phenyl-2H-benzotriazol-5-ylamines represent a highly versatile and promising class of compounds with a broad spectrum of potential applications. Their synthetic tractability, coupled with the ability to fine-tune their properties through chemical modification, makes them an attractive scaffold for both drug discovery and materials science. This technical guide has provided a comprehensive overview of their synthesis, characterization, and key applications, along with practical experimental protocols to facilitate further research in this exciting and rapidly evolving field.

References

-

Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (2023). PubMed. [Link]

-

Chemical structure and IC50 values for compounds 1 and 2. (n.d.). ResearchGate. [Link]

-

Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. (n.d.). ResearchGate. [Link]

-

Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. (2019). NIH. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. [Link]

-

Hybrid white organic light-emitting devices based on phosphorescent iridium–benzotriazole orange–red and fluorescent blue emitters. (2012). Organic Electronics. [Link]

-

Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors. (2006). PubMed. [Link]

- US7655805B2 - Method for synthesizing benzotriazole. (2010).

- WO2002055508A1 - Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole. (2002).

-

Synthesis of 2-(hydroxyphenyl)benzotriazole. (n.d.). PrepChem.com. [Link]

-